molecular formula C11H7Cl2NS B8631350 2-Chloro-4-(4-chlorophenylthio)pyridine

2-Chloro-4-(4-chlorophenylthio)pyridine

Cat. No.: B8631350
M. Wt: 256.1 g/mol
InChI Key: BUFNFADOSRVYAZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenylthio)pyridine is a functionalized pyridine derivative of high interest in chemical synthesis and drug discovery. This compound features two distinct reactive sites: the chlorine atom on the pyridine ring and the sulfur atom in the thioether linkage. The chlorine at the 2-position of the pyridine ring is a well-known handle for nucleophilic aromatic substitution, allowing for the introduction of a variety of nitrogen, oxygen, and sulfur-based nucleophiles to create diverse pyridine libraries . The (4-chlorophenylthio) moiety at the 4-position can serve as a biaryl ether isostere or be utilized in further cross-coupling reactions, such as Suzuki or Ullmann-type couplings, to generate more complex molecular architectures. As a key synthetic intermediate, this compound is primarily used in pharmaceutical research for the development of potential active ingredients. Its structure suggests potential application as a building block for kinase inhibitors, epigenetic modulators, or other biologically active small molecules. Researchers value this compound for its utility in exploring structure-activity relationships (SAR) and in lead optimization campaigns. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H7Cl2NS

Molecular Weight

256.1 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)sulfanylpyridine

InChI

InChI=1S/C11H7Cl2NS/c12-8-1-3-9(4-2-8)15-10-5-6-14-11(13)7-10/h1-7H

InChI Key

BUFNFADOSRVYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=NC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Pyridine derivatives with aromatic substituents (e.g., 4-chlorophenyl) exhibit higher melting points than aliphatic-substituted analogs due to stronger intermolecular interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) reduce electron density on the pyridine ring, affecting reactivity in substitution reactions .

Preparation Methods

Reaction Design and Mechanism

The S<sub>N</sub>Ar pathway is the most widely used approach for synthesizing 2-chloro-4-(4-chlorophenylthio)pyridine. The electron-withdrawing chlorine at position 2 activates the pyridine ring for nucleophilic attack at position 4. The reaction involves displacing a leaving group (e.g., Cl, F) with 4-chlorothiophenol under basic conditions.

General Reaction Scheme:

2,4-Dichloropyridine+4-ChlorothiophenolBase, SolventThis compound+HCl\text{2,4-Dichloropyridine} + \text{4-Chlorothiophenol} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}

Optimization of Reaction Conditions

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize intermediates.

  • Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) facilitates deprotonation of 4-chlorothiophenol.

  • Temperature: Reactions typically proceed at 80–120°C for 6–24 hours.

Example Procedure:

  • Combine 2,4-dichloropyridine (5 mmol), 4-chlorothiophenol (5.5 mmol), and K<sub>2</sub>CO<sub>3</sub> (10 mmol) in DMF (15 mL).

  • Heat at 100°C for 12 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).
    Yield: 75–85%.

Copper-Catalyzed Ullmann-Type Coupling

Reaction Design and Mechanism

This method employs copper catalysts to facilitate C–S bond formation between 2-chloro-4-iodopyridine and 4-chlorothiophenol. The mechanism involves oxidative addition of the aryl halide to Cu(I), followed by transmetallation with the thiolate.

General Reaction Scheme:

2-Chloro-4-iodopyridine+4-ChlorothiophenolCuI, BaseThis compound+NaI\text{2-Chloro-4-iodopyridine} + \text{4-Chlorothiophenol} \xrightarrow{\text{CuI, Base}} \text{this compound} + \text{NaI}

Optimization of Reaction Conditions

  • Catalyst: Copper iodide (CuI) or copper powder (5–10 mol%).

  • Ligand: 1,10-Phenanthroline enhances catalytic activity.

  • Solvent: DMSO or NMP at 80–100°C.

Example Procedure:

  • Mix 2-chloro-4-iodopyridine (5 mmol), 4-chlorothiophenol (6 mmol), CuI (0.5 mmol), and K<sub>3</sub>PO<sub>4</sub> (15 mmol) in DMSO (20 mL).

  • Heat at 90°C for 8 hours.

  • Filter through Celite, concentrate, and purify via recrystallization (ethanol).
    Yield: 70–78%.

Comparative Analysis of Methods

Parameter S<sub>N</sub>Ar Ullmann Coupling
Starting Material 2,4-Dichloropyridine2-Chloro-4-iodopyridine
Catalyst NoneCuI/Cu powder
Reaction Time 12–24 hours8–12 hours
Yield 75–85%70–78%
Byproducts HClNaI
Cost LowerHigher

Key Findings:

  • The S<sub>N</sub>Ar method is more cost-effective but requires elevated temperatures.

  • Ullmann coupling avoids harsh conditions but depends on expensive iodo precursors.

Challenges and Innovations

Regioselectivity Control

The electron-withdrawing chlorine at position 2 directs substitution to position 4, but competing reactions at position 2 can occur. Computational studies (e.g., LUMO analysis) confirm that substituents ortho/para to the reaction site modulate reactivity.

Green Chemistry Approaches

Recent advances include using Q-tube reactors to enhance reaction efficiency under high pressure. For example, NH<sub>4</sub>OAc in glacial acetic acid at 170°C reduces reaction times to 45 minutes .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-chlorophenylthio)pyridine, and what factors influence reaction efficiency?

Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Key steps include:

  • Thioether Formation : Reacting 4-chloropyridine derivatives with 4-chlorothiophenol in the presence of a base (e.g., NaOH) and polar aprotic solvents (e.g., DMF) .
  • Regioselective Chlorination : Introducing the chlorine atom at the 2-position using POCl₃ or PCl₅ under reflux conditions .

Q. Critical Factors :

  • Solvent Choice : Polar solvents enhance nucleophilicity of thiophenol.
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may promote side reactions.
  • Catalysts : CuI or Pd catalysts can enhance coupling efficiency in metal-mediated routes .

Q. Example Protocol :

StepReagents/ConditionsYield
14-Chlorothiophenol, NaOH, DMF, 100°C, 12h60–75%
2POCl₃, reflux, 6h85–90%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons on the pyridine ring appear as doublets (δ 7.5–8.5 ppm). The thioether-linked chlorophenyl group shows a multiplet (δ 7.2–7.4 ppm) .
    • ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; the sulfur-linked carbon appears downfield (δ 130–135 ppm) .
  • IR Spectroscopy : C-S stretching vibrations at 650–750 cm⁻¹ confirm thioether formation .
  • Mass Spectrometry : Molecular ion peak at m/z 281 (M⁺) with characteristic Cl isotope patterns .

Q. How does the thioether linkage influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The thioether group acts as an electron-donating substituent via resonance, activating the pyridine ring toward electrophilic substitution at the 4-position. However, steric hindrance from the bulky 4-chlorophenyl group may reduce reactivity at adjacent positions. Key observations:

  • Nucleophilic Substitution : Chlorine at the 2-position is more reactive than other positions due to reduced steric effects .
  • Oxidation Sensitivity : The thioether can oxidize to sulfoxide/sulfone under strong oxidizing conditions (e.g., H₂O₂, HNO₃), altering reactivity .

Advanced Research Questions

Q. What strategies can optimize regioselectivity when introducing substituents to the pyridine ring?

Answer:

  • Directing Groups : Use temporary protecting groups (e.g., Boc) to block undesired positions during functionalization .
  • Metal Catalysis : Pd-catalyzed C-H activation enables selective functionalization at meta or para positions relative to existing substituents .

Q. Case Study :

ApproachConditionsRegioselectivity Outcome
Pd(OAc)₂, Ligand L1DCE, 80°C85% para-substitution
CuBr, PhenanthrolineDMF, 120°C70% meta-substitution

Q. How do researchers resolve contradictory data regarding biological activity across assay systems?

Answer: Contradictions often arise from assay-specific variables (e.g., cell lines, solvent compatibility). Methodological solutions include:

  • Standardized Assay Conditions : Use consistent solvent (e.g., DMSO concentration ≤0.1%) and positive controls .
  • Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic inhibition + cell viability assays) .

Q. Example Comparison :

Assay TypeIC₅₀ (µM)Notes
Bacterial MIC12.5DMSO interference observed at >0.2%
Mammalian Cytotoxicity25.0Higher tolerance for DMSO

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450) .
  • DFT Calculations : Assess electronic effects of the thioether group on binding affinity (e.g., HOMO-LUMO gaps) .

Q. Validation :

MethodBinding Energy (kcal/mol)Experimental IC₅₀ (µM)
Docking-8.215.0
MD Simulation-7.917.5

Q. Table 1. Comparative Reactivity of Pyridine Derivatives

CompoundPositionReactivity (k, s⁻¹)
2-Chloro-4-(4-Cl-PhS)-pyridine2-Cl0.45
4-Chloro-2-(cyclopentylthio)-pyridine 4-Cl0.28

Q. Table 2. Biological Activity Across Assays

AssayTargetResultReference
AntimicrobialS. aureusMIC = 12.5 µg/mL
CytotoxicityHeLa CellsIC₅₀ = 25 µM

Q. Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Structural analogs (e.g., ) provide foundational data for extrapolation.
  • Methodological rigor is prioritized over speculative claims.

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